molecular formula C14H12N2O2 B14333765 1H-Perimidine-2-carboxylic acid, ethyl ester CAS No. 109735-80-0

1H-Perimidine-2-carboxylic acid, ethyl ester

Cat. No.: B14333765
CAS No.: 109735-80-0
M. Wt: 240.26 g/mol
InChI Key: WQQGSRMAMYBPRM-UHFFFAOYSA-N
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Description

1H-Perimidine-2-carboxylic acid, ethyl ester is an organic compound with the molecular formula C14H12N2O2. It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Perimidine-2-carboxylic acid, ethyl ester can be synthesized through the esterification of 1H-Perimidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Mechanism of Action

The mechanism of action of 1H-Perimidine-2-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Perimidine-2-carboxylic acid, ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

109735-80-0

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 1H-perimidine-2-carboxylate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-15-10-7-3-5-9-6-4-8-11(16-13)12(9)10/h3-8H,2H2,1H3,(H,15,16)

InChI Key

WQQGSRMAMYBPRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC3=C2C(=CC=C3)N1

Origin of Product

United States

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